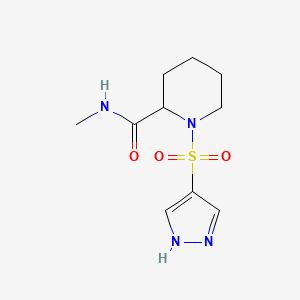![molecular formula C15H23N3O B7559817 [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7559817.png)
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPM is a synthetic compound that is structurally similar to other compounds that have been used in the development of drugs for various medical conditions. In
作用机制
The mechanism of action of [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is not yet fully understood, but it is believed to act on specific receptors in the brain and other tissues. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in laboratory studies. It has been shown to increase the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cancer.
实验室实验的优点和局限性
One advantage of [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is its structural similarity to other compounds that have been used in the development of drugs for various medical conditions. This makes it an attractive target for further research. However, there are also limitations to its use in laboratory experiments. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is a synthetic compound that may have different properties than naturally occurring compounds. Additionally, its effects on biological systems may be complex and difficult to study.
未来方向
There are many potential future directions for research on [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone. One area of focus could be on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of focus could be on its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and its effects on biological systems.
合成方法
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 2-ethylpiperidine with 3-pyridinecarboxaldehyde, followed by the addition of ethylamine and subsequent reduction with sodium borohydride. The final product is purified through a series of recrystallization steps to obtain a high-purity compound suitable for use in research.
科学研究应用
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Its structural similarity to other compounds that have been used in the development of drugs for various medical conditions makes it an attractive target for further research. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in the treatment of cancer.
属性
IUPAC Name |
[6-(ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13-7-5-6-10-18(13)15(19)12-8-9-14(16-4-2)17-11-12/h8-9,11,13H,3-7,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRSUNMKNLUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C(C=C2)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)



![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)


![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)


![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)
